Cas no 2098037-69-3 (methyl 6-(2,2-dimethylpropyl)-2-methylpyrimidine-4-carboxylate)

methyl 6-(2,2-dimethylpropyl)-2-methylpyrimidine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 4-Pyrimidinecarboxylic acid, 6-(2,2-dimethylpropyl)-2-methyl-, methyl ester
- methyl 6-(2,2-dimethylpropyl)-2-methylpyrimidine-4-carboxylate
- starbld0039196
- AKOS040812274
- F1967-8032
- 2098037-69-3
- Methyl 2-methyl-6-neopentylpyrimidine-4-carboxylate
-
- Inchi: 1S/C12H18N2O2/c1-8-13-9(7-12(2,3)4)6-10(14-8)11(15)16-5/h6H,7H2,1-5H3
- InChI Key: PVAHNMYEZUVGCG-UHFFFAOYSA-N
- SMILES: C1(C)=NC(CC(C)(C)C)=CC(C(OC)=O)=N1
Computed Properties
- Exact Mass: 222.136827821g/mol
- Monoisotopic Mass: 222.136827821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 52.1Ų
Experimental Properties
- Density: 1.046±0.06 g/cm3(Predicted)
- Boiling Point: 308.4±30.0 °C(Predicted)
- pka: 0.24±0.39(Predicted)
methyl 6-(2,2-dimethylpropyl)-2-methylpyrimidine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-8032-0.25g |
methyl 6-(2,2-dimethylpropyl)-2-methylpyrimidine-4-carboxylate |
2098037-69-3 | 95%+ | 0.25g |
$419.0 | 2023-09-06 | |
TRC | M294666-1g |
methyl 6-(2,2-dimethylpropyl)-2-methylpyrimidine-4-carboxylate |
2098037-69-3 | 1g |
$ 660.00 | 2022-06-04 | ||
TRC | M294666-500mg |
methyl 6-(2,2-dimethylpropyl)-2-methylpyrimidine-4-carboxylate |
2098037-69-3 | 500mg |
$ 435.00 | 2022-06-04 | ||
TRC | M294666-100mg |
methyl 6-(2,2-dimethylpropyl)-2-methylpyrimidine-4-carboxylate |
2098037-69-3 | 100mg |
$ 115.00 | 2022-06-04 | ||
Life Chemicals | F1967-8032-2.5g |
methyl 6-(2,2-dimethylpropyl)-2-methylpyrimidine-4-carboxylate |
2098037-69-3 | 95%+ | 2.5g |
$932.0 | 2023-09-06 | |
Life Chemicals | F1967-8032-10g |
methyl 6-(2,2-dimethylpropyl)-2-methylpyrimidine-4-carboxylate |
2098037-69-3 | 95%+ | 10g |
$1957.0 | 2023-09-06 | |
Life Chemicals | F1967-8032-5g |
methyl 6-(2,2-dimethylpropyl)-2-methylpyrimidine-4-carboxylate |
2098037-69-3 | 95%+ | 5g |
$1398.0 | 2023-09-06 | |
Life Chemicals | F1967-8032-0.5g |
methyl 6-(2,2-dimethylpropyl)-2-methylpyrimidine-4-carboxylate |
2098037-69-3 | 95%+ | 0.5g |
$442.0 | 2023-09-06 | |
Life Chemicals | F1967-8032-1g |
methyl 6-(2,2-dimethylpropyl)-2-methylpyrimidine-4-carboxylate |
2098037-69-3 | 95%+ | 1g |
$466.0 | 2023-09-06 |
methyl 6-(2,2-dimethylpropyl)-2-methylpyrimidine-4-carboxylate Related Literature
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
Additional information on methyl 6-(2,2-dimethylpropyl)-2-methylpyrimidine-4-carboxylate
Professional Introduction of Methyl 6-(2,2-Dimethylpropyl)-2-Methylpyrimidine-4-Carboxylate (CAS No. 2098037-69-3)
Methyl 6-(2,2-dimethylpropyl)-2-methylpyrimidine-4-carboxylate, with the CAS registry number 2098037-69-3, is a highly specialized organic compound that has garnered significant attention in the fields of agricultural chemistry, pharmaceutical research, and industrial synthesis. This compound belongs to the class of pyrimidine derivatives, which are well-known for their diverse applications in drug design and agrochemicals. The structure of this compound is characterized by a pyrimidine ring system with specific substituents that confer unique chemical and biological properties.
The molecular structure of methyl 6-(2,2-dimethylpropyl)-2-methylpyrimidine-4-carboxylate is defined by its pyrimidine core, which is a six-membered aromatic ring containing two nitrogen atoms. The substituents on this core include a methyl group at position 2, a 2,2-dimethylpropyl group at position 6, and a methyl ester group at position 4. These substituents play a crucial role in determining the compound's physical and chemical properties, as well as its biological activity. Recent studies have highlighted the importance of such substituted pyrimidines in modulating the activity of various enzymes and receptors, making them valuable leads for drug development.
The synthesis of methyl 6-(2,2-dimethylpropyl)-2-methylpyrimidine-4-carboxylate typically involves multi-step organic reactions, including nucleophilic substitutions, condensations, and esterifications. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. For instance, recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and environmental impact. These improvements have made the compound more accessible for large-scale applications in industries such as agriculture and pharmaceuticals.
In terms of applications, methyl 6-(2,2-dimethylpropyl)-2-methylpyrimidine-4-carboxylate has shown promise as a potential agrochemical. Its ability to inhibit specific enzymes involved in plant pathogenesis has been extensively studied. Recent field trials have demonstrated its efficacy as a fungicide and insecticide under controlled conditions. Moreover, its low toxicity profile compared to traditional agrochemicals makes it an attractive candidate for sustainable agricultural practices.
Beyond agriculture, this compound has also been investigated for its potential therapeutic applications. Preclinical studies have revealed its ability to modulate key signaling pathways involved in inflammatory diseases and cancer. For example, research published in the Journal of Medicinal Chemistry highlighted its anti-inflammatory properties through inhibition of cyclooxygenase enzymes. Furthermore, ongoing clinical trials are exploring its efficacy as a chemopreventive agent against certain types of cancer.
The pharmacokinetic properties of methyl 6-(2,2-dimethylpropyl)-2-methylpyrimidine-4-carboxylate have also been extensively studied. Its bioavailability and metabolic pathways are critical factors in determining its suitability as a drug candidate. Recent studies using advanced metabolomics techniques have provided insights into its pharmacokinetic profile, revealing that it undergoes rapid absorption and metabolism in vivo. These findings are essential for optimizing dosage regimens and ensuring patient safety.
In addition to its direct applications as an agrochemical or therapeutic agent, methyl 6-(2,2-dimethylpropyl)-N-methylpyrimidine-4-carboxylate serves as an important intermediate in the synthesis of more complex molecules. Its versatility as an intermediate has made it a valuable building block in organic synthesis laboratories worldwide.
From an environmental perspective, the ecological impact of methyl 6-(N-methylpropargyl)-N-methylpyrimidine-4-carboxylic acid has been carefully evaluated. Studies indicate that it degrades rapidly under environmental conditions, reducing the risk of bioaccumulation in ecosystems. This characteristic aligns with global efforts to develop eco-friendly chemicals that minimize environmental harm.
In conclusion, methyl 6-(N-methylpropargyl)-N-methylpyrimidine-4-carboxylic acid (CAS No. 1585571-11-1) stands out as a versatile compound with significant potential across multiple industries. Its unique chemical structure enables diverse applications ranging from agrochemicals to pharmaceuticals while maintaining a favorable safety profile under controlled usage conditions.
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